
2-(tert-Butyl)-3-methylimidazolidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a tert-butyl group, a methyl group, and an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a methyl-substituted imidazolidinone. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidinone derivatives, while substitution reactions can produce a variety of functionalized imidazolidinones.
Wissenschaftliche Forschungsanwendungen
(2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-tert-Butyl-3-methyl-4-imidazolidinone: The non-hydrochloride form of the compound.
(2S)-2-tert-Butyl-4-imidazolidinone: Lacks the methyl group.
(2S)-3-methyl-4-imidazolidinone: Lacks the tert-butyl group.
Uniqueness
(2S)-2-tert-Butyl-3-methyl-4-imidazolidinone Hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H17ClN2O |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
2-tert-butyl-3-methylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-5-6(11)10(7)4;/h7,9H,5H2,1-4H3;1H |
InChI-Schlüssel |
QYNVQNGEURAJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1NCC(=O)N1C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


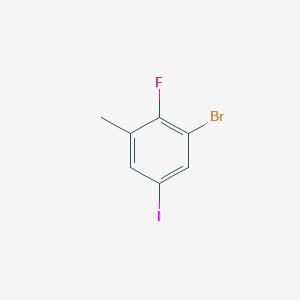
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)

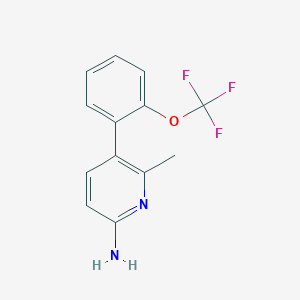
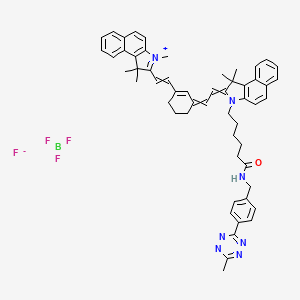
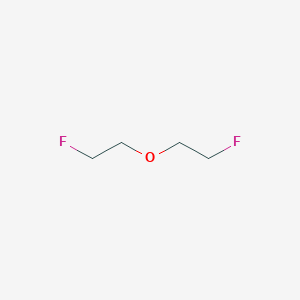
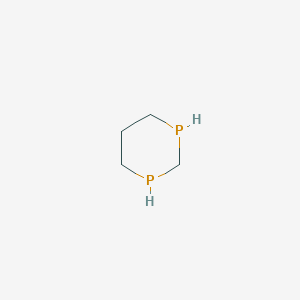
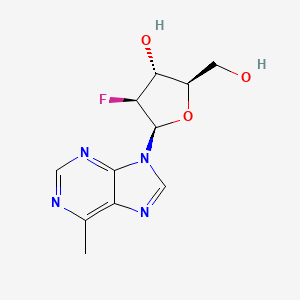
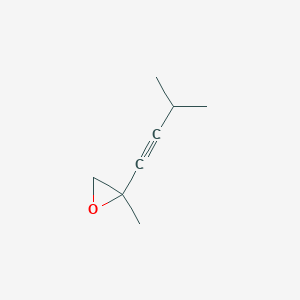

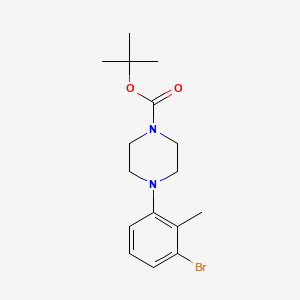
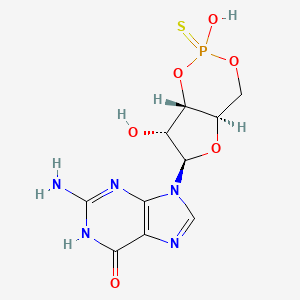

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
